Hept-2-EN-1-YL acetate
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Overview
Description
Hept-2-EN-1-YL acetate, also known as (E)-hept-2-enyl acetate, is a carboxylic ester with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by its colorless liquid form and fresh leaf aroma . It is practically insoluble in water but soluble in non-polar solvents and ethanol .
Preparation Methods
Hept-2-EN-1-YL acetate can be synthesized through various methods. One common synthetic route involves the acetylation of hept-2-en-1-ol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, and the product is purified through distillation or chromatography.
Industrial production methods often involve the use of enzymatic resolution techniques. For instance, the enzymatic hydrolysis of racemic this compound using lipases from microorganisms like Pseudomonas fluorescens can yield enantiomerically pure hept-2-en-1-ol, which is then acetylated to produce the desired ester .
Chemical Reactions Analysis
Hept-2-EN-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hept-2-en-1-ol and acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hept-2-en-1-ol using reducing agents like lithium aluminum hydride.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with ammonia can produce hept-2-en-1-amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Hept-2-EN-1-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in medicinal formulations.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant aroma. .
Mechanism of Action
The mechanism of action of hept-2-EN-1-YL acetate involves its interaction with various molecular targets and pathways. As a carboxylic ester, it can undergo hydrolysis to release hept-2-en-1-ol and acetic acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Hept-2-EN-1-YL acetate can be compared with other similar compounds, such as:
Hept-2-en-1-ol: The alcohol counterpart of this compound, which shares similar chemical properties but differs in its functional group.
Hept-6-en-1-yl furan-2-carboxylate: Another ester with a different aromatic group, used in similar applications but with distinct chemical behavior.
Nuciferyl acetate: A structurally related ester with a different alkyl chain, used in the fragrance industry.
The uniqueness of this compound lies in its specific combination of an unsaturated alkyl chain and an ester functional group, which imparts unique chemical reactivity and sensory properties .
Properties
IUPAC Name |
hept-2-enyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h6-7H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCPMVVOGVEPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864724 |
Source
|
Record name | Hept-2-en-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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